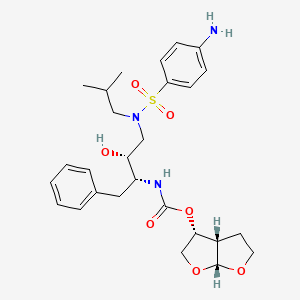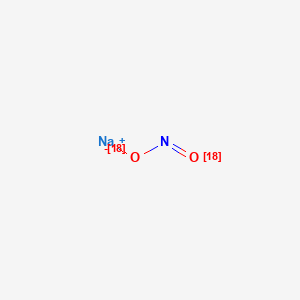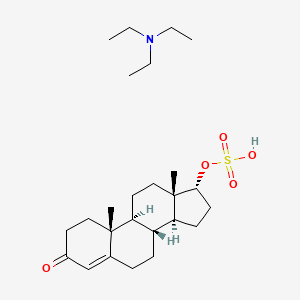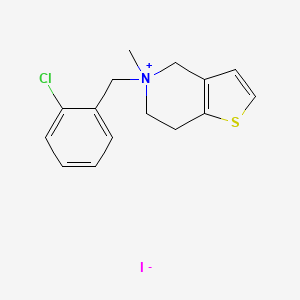
16,17-Dehydro Capsaicin-d3
カタログ番号:
B584845
CAS番号:
1346606-76-5
分子量:
306.42
InChIキー:
LSIRKKJMETWUBA-HPFTVYJYSA-N
注意:
研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
16,17-Dehydro Capsaicin-d3 is the labelled analogue of 16,17-Dehydro Capsaicin, which is a dehydrogenated metabolite of Capsaicin . It is a natural compound isolated from chili peppers .
Synthesis Analysis
The synthesis of this compound involves the amidation of hept-6-enoic acid with vanillylamine hydrochloride, followed by olefin metathesis using 2-methylbut-3-en-2-ol . The E-selective olefin metathesis of methyl hept-6-enoate with but-3-en-2-one leads to an alpha,beta-unsaturated ketone compound, which is subject to Wittig reaction with Ph3P+MeBr-, providing the corresponding 1,3-diene derivative .Molecular Structure Analysis
The molecular formula of this compound is C18H25NO3 . The molecular weight is 303.4 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include amidation, olefin metathesis, and Wittig reaction .Physical And Chemical Properties Analysis
The predicted density of this compound is 1.054±0.06 g/cm3 . The predicted boiling point is 527.1±50.0 °C .作用機序
Safety and Hazards
特性
IUPAC Name |
(6E)-N-[[4-hydroxy-3-(trideuteriomethoxy)phenyl]methyl]-8-methylnona-6,8-dienamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO3/c1-14(2)8-6-4-5-7-9-18(21)19-13-15-10-11-16(20)17(12-15)22-3/h6,8,10-12,20H,1,4-5,7,9,13H2,2-3H3,(H,19,21)/b8-6+/i3D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSIRKKJMETWUBA-HPFTVYJYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C=CCCCCC(=O)NCC1=CC(=C(C=C1)O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C=CC(=C1)CNC(=O)CCCC/C=C/C(=C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
N,N'-Bis-Boc-1-guanylpyrazole-13C,15N2
Cat. No.: B584763
CAS No.: 1346606-42-5
(1,2,3,4-Tetrahydroisoquinolin-1-yl)methanol
Cat. No.: B584765
CAS No.: 153758-56-6
Sodium 7-hydroxyheptanoate
Cat. No.: B584766
CAS No.: 16889-73-9
1-epi-Darunavir
Cat. No.: B584768
CAS No.: 1546918-95-9











